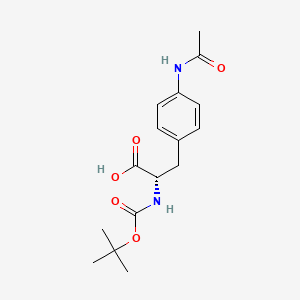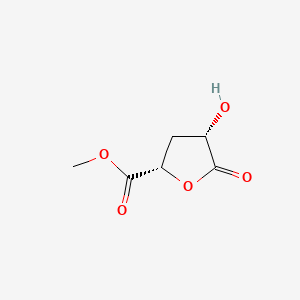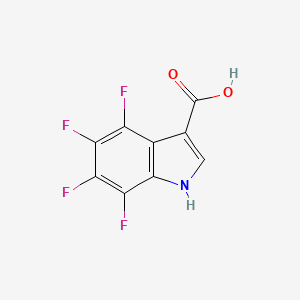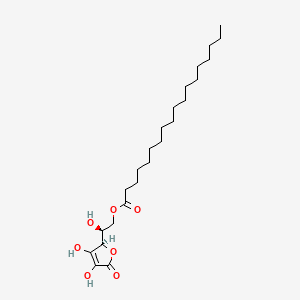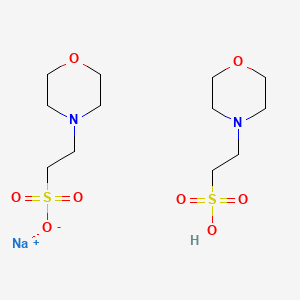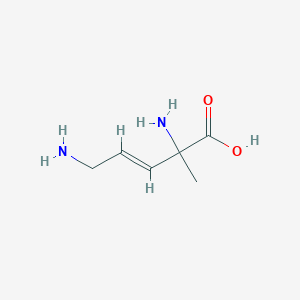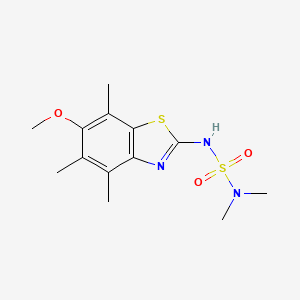
2,4-Bis(chloromethyl)pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(chloromethyl)pyridine;hydrochloride is a heterocyclic organic compound that features a pyridine ring substituted with two chloromethyl groups at the 2 and 4 positions. This compound is often used as a building block in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)pyridine;hydrochloride typically involves the chloromethylation of pyridine derivatives. One common method is the reaction of pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with pyridine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(chloromethyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and amino derivatives.
Oxidation: Products include pyridinecarboxaldehyde and pyridinecarboxylic acid.
Reduction: Products include 2,4-dimethylpyridine.
Scientific Research Applications
2,4-Bis(chloromethyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethyl)pyridine;hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The pyridine ring can coordinate with metal ions, forming complexes that are useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(chloromethyl)pyridine
- 2-(Chloromethyl)pyridine
- 4-(Chloromethyl)pyridine
Comparison
2,4-Bis(chloromethyl)pyridine;hydrochloride is unique due to the positioning of the chloromethyl groups at the 2 and 4 positions, which imparts distinct reactivity and steric properties compared to its isomers. For instance, 2,6-Bis(chloromethyl)pyridine has both chloromethyl groups adjacent to each other, affecting its coordination chemistry and reactivity patterns. Similarly, 2-(Chloromethyl)pyridine and 4-(Chloromethyl)pyridine have only one chloromethyl group, leading to different chemical behaviors and applications.
Properties
IUPAC Name |
2,4-bis(chloromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,4-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCPDBOKVILBNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

